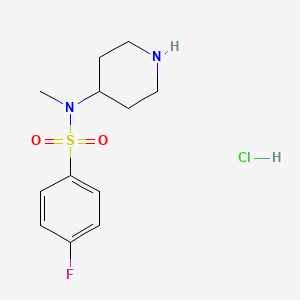

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a benzenesulfonamide derivative characterized by a piperidin-4-yl group substituted with a methylamine moiety and a fluorine atom at the para position of the benzene ring. Its molecular formula is C₁₂H₁₇ClFN₂O₂S (calculated molecular weight: 308.79 g/mol) . The compound’s structure combines a sulfonamide backbone with a piperidine ring, a scaffold frequently exploited in medicinal chemistry for its pharmacokinetic properties and receptor-binding capabilities.

Key structural features include:

- Fluorine substituent: Enhances metabolic stability and modulates electronic effects.

- N-methyl-piperidin-4-yl group: Influences lipophilicity and bioavailability.

- Hydrochloride salt: Improves solubility for pharmacological applications.

Properties

IUPAC Name |

4-fluoro-N-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c1-15(11-6-8-14-9-7-11)18(16,17)12-4-2-10(13)3-5-12;/h2-5,11,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBMXMISDRHUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353958-85-6 | |

| Record name | Benzenesulfonamide, 4-fluoro-N-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpiperidine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives, while reduction reactions can convert the sulfonamide group to corresponding amines.

Scientific Research Applications

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with diverse applications in scientific research, particularly in drug design and therapeutic applications. It is a sulfonamide derivative with a fluorobenzene moiety attached to a piperidine ring. The presence of the sulfonamide group contributes to its biological activity, making it a valuable scaffold.

Chemical Information

- IUPAC Name: 4-fluoro-N-methyl-N-piperidin-4-ylbenzenesulfonamide; hydrochloride

- Molecular Formula: C12H18ClFN2O2S

- Molecular Weight: 308.80 g/mol

- CAS No.: 1353958-85-6

Potential Therapeutic Applications

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride exhibits various biological activities, suggesting it could be explored for therapeutic applications in conditions such as glaucoma or inflammatory diseases. Its potential lies in its specific combination of a fluorinated aromatic system with a piperidine nitrogen atom and a sulfonamide group, possibly leading to unique pharmacological profiles compared to similar compounds.

Related Compounds

Several related compounds share structural similarities, offering a range of potential applications and pharmacological properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluoro-N-[1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide | C19H13F2N3O2S2 | Contains a pyrazole ring, potentially enhancing biological activity |

| 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-pyrrolo[3,2-b]quinolin-5-yl]benzamide | C21H22FN3O | Incorporates a pyrrole structure, suggesting different pharmacological properties |

| 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-4-yl]-benzamide | C21H22FN3O | Features an indole moiety that may influence receptor interactions |

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity . The fluorine atom enhances the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s activity and physicochemical properties are highly sensitive to substituent variations. Below is a comparative analysis of structurally related benzenesulfonamide derivatives:

Key Observations :

- N-methylation (as in the target compound) increases lipophilicity compared to non-methylated analogs (e.g., 294.77 vs. 308.79 g/mol) .

- Halogen position : Para-fluorine (target compound) vs. meta-fluorine () alters electronic distribution and receptor interactions .

- Piperidine substitution : Piperidinylidene (W-15) vs. piperidin-4-yl (target compound) significantly affects conformational flexibility and receptor selectivity .

Receptor Binding Profiles

- Target compound : Likely targets serotonin (5-HT) or adrenergic receptors due to structural similarity to dual α2A/5-HT7 ligands (e.g., compounds in ) .

- W-15 and W-18 : Exhibit opioid receptor binding (µ-opioid receptor) due to phenylethyl-piperidine motifs, unlike the target compound .

- Herbicidal analog (Compound A) : Contains trifluoromethyl and chlorinated groups, showing divergent activity (herbicidal vs. CNS-targeted) .

Biological Activity

Chemical Structure and Properties

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by its unique combination of a fluorinated aromatic system, a piperidine ring, and a sulfonamide group. Its molecular formula is C13H17ClFN3O2S, with a molecular weight of 308.80 g/mol. The compound is notable for its potential biological activities, particularly in therapeutic applications.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpiperidine under controlled conditions. This synthetic route may utilize automated reactors to enhance efficiency and yield.

The biological activity of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring and sulfonamide group are known to exhibit inhibitory effects on various biological processes, potentially leading to therapeutic applications in conditions such as glaucoma and inflammatory diseases.

Therapeutic Applications

Research indicates that this compound may possess therapeutic potential in several areas:

- Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing and electron-donating groups on the piperidine ring enhances its antibacterial efficacy .

- Antifungal Activity : Similar studies have shown that derivatives of benzenesulfonamide can demonstrate antifungal properties, although specific data on this compound's antifungal activity remains limited .

- Cardiovascular Effects : In isolated rat heart models, related compounds have shown effects on perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

Comparative Analysis

To better understand the biological activity of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluoro-N-[1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide | C19H13F2N3O2S2 | Contains a pyrazole ring, potentially enhancing biological activity. |

| 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-pyrrolo[3,2-b]quinolin-5-yl]benzamide | C21H22FN3O | Incorporates a pyrrole structure, suggesting different pharmacological properties. |

| 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-4-yl]-benzamide | C21H22FN3O | Features an indole moiety that may influence receptor interactions. |

This comparative analysis highlights the unique structural features that may contribute to different pharmacological profiles.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various benzenesulfonamides, including derivatives similar to 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The results indicated significant inhibition against specific bacterial strains, suggesting that modifications in the piperidine ring could enhance antibacterial properties .

Cardiovascular Research

Another investigation assessed the effects of related sulfonamides on perfusion pressure using an isolated rat heart model. The findings demonstrated that certain derivatives could significantly decrease perfusion pressure over time, highlighting their potential cardiovascular implications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride?

- Methodology : The compound is typically synthesized via nucleophilic substitution. Piperidin-4-amine derivatives react with 4-fluorobenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine or NaOH). The reaction proceeds at 0–5°C to minimize side reactions. After sulfonamide bond formation, the product is isolated via vacuum filtration and purified using recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1). Methylation of the piperidine nitrogen is achieved using methyl iodide in DMF under inert atmosphere .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂:MeOH 9:1). Impurities like unreacted sulfonyl chloride or over-alkylated products require careful quenching (e.g., aqueous NaHCO₃) and purification.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.8–7.6 (m, aromatic H), 3.2–3.0 (m, piperidine H), 2.8 (s, N–CH₃). ¹⁹F NMR confirms fluorine presence at δ −110 to −115 ppm.

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 331.1 (calculated for C₁₂H₁₆FN₂O₂S⁺). NIST mass spectral databases provide reference fragmentation patterns .

- HPLC : Use a C18 column (ACN:H₂O 60:40, 1 mL/min) with UV detection at 254 nm; retention time ~8.2 min .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Toxicity : Acute toxicity (LD₅₀ oral rat >500 mg/kg); avoid inhalation/ingestion. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

- Experimental Design : Grow single crystals via slow evaporation (acetone/hexane). Collect diffraction data at 180 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL (full-matrix least-squares on F²). Key parameters: R1 < 0.05, wR2 < 0.12. The piperidine ring adopts a chair conformation, and the sulfonamide group forms intramolecular hydrogen bonds (N–H···O=S) .

- Data Interpretation : Analyze torsion angles (C–S–N–C) to confirm sulfonamide geometry. Compare with analogous structures in the Cambridge Structural Database (CSD) to identify packing interactions.

Q. What strategies optimize the compound’s selectivity for calcium channel protein inhibition?

- Structure-Activity Relationship (SAR) :

- Modify the 4-fluoro substituent to assess electronic effects on receptor binding.

- Introduce bulky groups on the piperidine nitrogen to evaluate steric hindrance (e.g., isopropyl vs. methyl).

- Use molecular docking (AutoDock Vina) to model interactions with L-type calcium channels (PDB ID: 6JP5).

Q. How can researchers address low yields in the final methylation step?

- Troubleshooting :

- Reagent Optimization : Replace methyl iodide with dimethyl sulfate for higher reactivity.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility.

- Catalysis : Add KI (10 mol%) to enhance alkylation efficiency via in situ generation of MeI.

- Analytical Validation : Use ¹³C NMR to quantify unreacted starting material (δ 45–50 ppm for unmodified piperidine N) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.